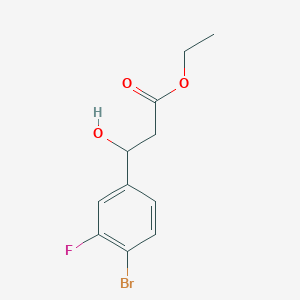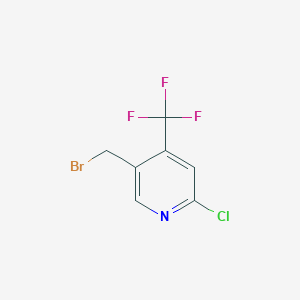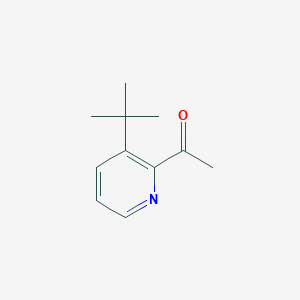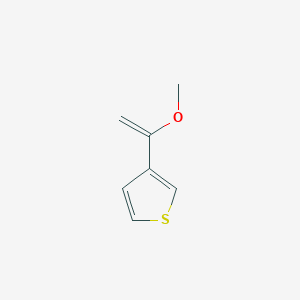
3-Acetyl-5-bromobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-bromobenzonitrile: is an organic compound with the molecular formula C9H6BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the third position and a bromine atom at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-bromobenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-acetylbenzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Acetyl-5-bromobenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium methoxide in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-acetyl-5-bromobenzoic acid.
Reduction: Formation of 3-acetyl-5-bromoaniline.
Aplicaciones Científicas De Investigación
Chemistry: 3-Acetyl-5-bromobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used in the design and synthesis of novel drugs with potential therapeutic applications.
Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-acetyl-5-bromobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a desired pharmacological effect.
Comparación Con Compuestos Similares
3-Acetylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
5-Bromobenzonitrile: Lacks the acetyl group, limiting its applications in organic synthesis.
3-Bromo-5-nitrobenzonitrile: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness: 3-Acetyl-5-bromobenzonitrile is unique due to the presence of both the acetyl and bromine substituents, which confer distinct reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C9H6BrNO |
|---|---|
Peso molecular |
224.05 g/mol |
Nombre IUPAC |
3-acetyl-5-bromobenzonitrile |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |
Clave InChI |
LTKOSHDDVOYBBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)





